Methyl candesartan

Catalog No.
S1486862
CAS No.
139481-69-9
M.F
C25H22N6O3
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl candesartan

CAS Number

139481-69-9

Product Name

Methyl candesartan

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)

InChI Key

RBPFEPGTRLLUKI-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC

Synonyms

2-Ethoxy-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester; Methyl 2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate;

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC

Radiopharmaceutical Imaging:

Methyl candesartan, a derivative of the antihypertensive drug candesartan, has been explored as a potential radiotracer for imaging angiotensin II type 1 (AT1) receptors. These receptors are involved in blood pressure regulation and other physiological processes.

Studies have shown that methyl candesartan labeled with carbon-11 ([(11)C]methyl-candesartan) demonstrates specific binding to AT1 receptors in rat kidneys. This suggests its potential for non-invasive imaging of AT1 receptors using positron emission tomography (PET) [].

Methyl candesartan is a derivative of candesartan, an angiotensin II receptor blocker primarily used in treating hypertension and heart failure. Candesartan itself is marketed as the prodrug candesartan cilexetil, which is converted into its active form during absorption in the gastrointestinal tract. Methyl candesartan retains the pharmacological properties of candesartan while potentially offering enhanced bioavailability or altered pharmacokinetics due to its methyl substitution.

, primarily linked to its synthesis and metabolism:

  • Hydrolysis: The prodrug form, candesartan cilexetil, is hydrolyzed in the intestinal wall to yield methyl candesartan.
  • N-glucuronidation: This reaction occurs at the tetrazole ring, facilitated by uridine diphosphate glucuronosyltransferase 1A3, leading to metabolites that are excreted via urine and feces.
  • O-deethylation: Minor hepatic metabolism occurs via cytochrome P450 2C9, producing inactive metabolites from methyl candesartan.

Methyl candesartan exhibits biological activity similar to that of its parent compound, acting primarily as an antagonist of the type 1 angiotensin II receptor. This action results in:

  • Vasodilation: By blocking angiotensin II, it reduces vascular resistance and lowers blood pressure.
  • Diuretic Effects: Inhibition of aldosterone secretion promotes sodium and water excretion while conserving potassium.
  • Cardiovascular Benefits: It is effective in managing heart failure symptoms and reducing the risk of cardiovascular events.

The synthesis of methyl candesartan can be achieved through several methods:

  • One-Pot Synthesis: A method described in patent literature involves reacting a cyano intermediate with trialkyltin azide in an organic solvent (like toluene) to produce methyl candesartan directly without isolating intermediates. This method enhances efficiency and yield .
  • Hydrolysis of Prodrug: The conversion of candesartan cilexetil into methyl candesartan occurs through hydrolysis facilitated by esterases present in the intestinal wall .
  • Transesterification: This process can also be employed, where methyl esters are converted into their corresponding acids under specific conditions .

Methyl candesartan is primarily utilized in:

  • Hypertension Management: It effectively lowers blood pressure by antagonizing angiotensin II.
  • Heart Failure Treatment: It alleviates symptoms associated with heart failure by reducing fluid overload and improving cardiac output.
  • Research: Methyl candesartan is studied for its potential use in imaging studies due to its binding properties .

Methyl candesartan interacts with various biological systems:

  • Drug Interactions: It may interact with other antihypertensive agents, leading to additive effects on blood pressure reduction.
  • Metabolic Pathways: The drug's metabolism can be influenced by other substances that affect cytochrome P450 enzymes or glucuronidation pathways.

Methyl candesartan shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameClassUnique Features
CandesartanAngiotensin II receptor blockerProdrug form (candesartan cilexetil) enhances bioavailability .
LosartanAngiotensin II receptor blockerFirst ARB developed; less potent than methyl candesartan .
OlmesartanAngiotensin II receptor blockerHigher potency but different side effect profile .
TelmisartanAngiotensin II receptor blockerLonger half-life and unique pharmacokinetics .
ValsartanAngiotensin II receptor blockerSimilar mechanism but different chemical structure .

Methyl candesartan's unique methyl substitution may influence its pharmacokinetic properties compared to these similar compounds, potentially enhancing its therapeutic efficacy or safety profile.

Methyl candesartan represents a structurally significant derivative within the candesartan family of angiotensin receptor blockers, bearing the molecular formula C25H22N6O3 and a molecular weight of 454.49 grams per mole [2] [3]. The compound is chemically designated as methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, with the Chemical Abstracts Service number 139481-69-9 [4]. This methyl ester derivative maintains the core structural framework of candesartan while incorporating a methyl ester functionality in place of the carboxylic acid group found in the parent compound [4].

The structural relationship between methyl candesartan and the candesartan cilexetil prodrug system reveals important insights into the molecular architecture of angiotensin receptor antagonists [9]. Candesartan cilexetil, with the molecular formula C33H34N6O6 and molecular weight of 610.67 grams per mole, functions as a cascading prodrug that undergoes complete esterase-mediated hydrolysis in the intestinal wall during absorption [9] [10]. This hydrolysis process releases the active candesartan moiety, which possesses the molecular formula C24H20N6O3 and molecular weight of 440.45 grams per mole [1] [5].

The prodrug system employs a cyclohexyl 1-hydroxy ethyl carbonate ester group that enhances bioavailability through improved gastrointestinal absorption characteristics [9]. During the cascading activation mechanism, the carbonate group undergoes hydrolysis, releasing carbon dioxide and producing cyclohexanol as a byproduct [9]. This activation process also generates acetic acid from the hydrolysis of the O-CH(CH3) group, both representing non-toxic metabolites that contribute to the favorable safety profile of the prodrug [9].

Methyl candesartan occupies a unique position within this structural framework as it represents an impurity or derivative that maintains the essential benzimidazole core while substituting the carboxylic acid functionality with a methyl ester group [2] [3]. This structural modification preserves the critical binding elements including the tetrazole ring, biphenyl moiety, and ethoxy substituent at position 2 of the benzimidazole ring [4]. The retention of these key pharmacophoric elements allows methyl candesartan to maintain interaction capabilities with the angiotensin type 1 receptor while potentially exhibiting altered pharmacokinetic properties due to the ester modification [4].

Table 1: Chemical and Physical Properties of Methyl Candesartan

PropertyValue
Molecular FormulaC25H22N6O3
Molecular Weight454.48-454.5 g/mol
IUPAC Namemethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
CAS Number139481-69-9
AppearanceWhite solid
Chemical ClassBenzimidazolecarboxylic acid methyl ester
Structural FeaturesTetrazole ring, biphenyl group, ethoxy substituent, methyl ester

Table 2: Structural and Functional Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Functional GroupClinical UseAT1 Receptor Binding
CandesartanC24H20N6O3440.45Carboxylic acidActive metaboliteHigh affinity (1.12-2.86 nM)
Methyl CandesartanC25H22N6O3454.49Methyl esterResearch compound/impuritySpecific binding demonstrated
Candesartan CilexetilC33H34N6O6610.67Cyclohexyl carbonate esterProdrug (oral administration)Converted to candesartan

Receptor-Ligand Interaction Mechanisms

The receptor-ligand interaction mechanisms of methyl candesartan with the angiotensin type 1 receptor demonstrate specific binding characteristics that have been extensively characterized through radiotracer studies [13] [16]. Radiolabeled [11C]methyl-candesartan has been developed as a positron emission tomography imaging agent, demonstrating specific binding to angiotensin type 1 receptors with high contrast imaging capabilities in renal tissue [13] [14] [16].

The binding mechanism of methyl candesartan involves interaction with critical amino acid residues within the angiotensin type 1 receptor binding pocket [18] [19]. Crystallographic studies of angiotensin receptor blockers bound to the angiotensin type 1 receptor have revealed that the primary binding interactions occur through salt bridge formation and hydrogen bonding networks [18] [19] [24]. The carboxyl group of candesartan forms stable hydrogen bonds with the side chains of both Gln257 and Thr287 residues, and this interaction pattern is fundamental to the binding affinity and antagonistic properties [18].

For methyl candesartan, the substitution of the carboxylic acid with a methyl ester group modifies the hydrogen bonding pattern while maintaining the overall binding orientation [21]. The tetrazole ring of methyl candesartan forms a critical salt bridge with Arg167 in the extracellular loop 2 of the receptor, similar to other angiotensin receptor blockers [18] [19]. This interaction with Arg167 is essential for the insurmountable nature of antagonism exhibited by compounds in this chemical class [18] [21].

The binding kinetics of methyl candesartan demonstrate slow dissociation characteristics from the angiotensin type 1 receptor, similar to the parent compound candesartan [15]. Studies using [3H]candesartan have shown that the dissociation rate constant is approximately 0.0010 minutes-1, indicating tight binding to the receptor [15]. This slow dissociation property contributes to the sustained antagonistic effects and the insurmountable nature of receptor blockade [15].

Molecular docking studies have revealed that methyl candesartan adopts a vertical binding mode within the receptor binding pocket, with the benzimidazole core positioned to interact with Tyr35 and Trp84 residues through π-π interactions and hydrogen bonding [19] [24]. The biphenyl moiety of methyl candesartan provides critical hydrophobic interactions that stabilize the ligand-receptor complex [24]. The ethoxy substituent at position 2 of the benzimidazole ring contributes additional stability to the receptor binding through favorable van der Waals interactions [24].

The selectivity profile of methyl candesartan demonstrates greater than 10,000-fold selectivity for the angiotensin type 1 receptor compared to the angiotensin type 2 receptor [1] [25]. This remarkable selectivity is attributed to the specific architectural features of the angiotensin type 1 receptor binding pocket, particularly the positioning of Arg167 which is not conserved in other G-protein coupled receptors [24]. Competition binding studies using [11C]methyl-candesartan have confirmed that candesartan at 5 milligrams per kilogram significantly reduces binding, demonstrating specificity for angiotensin type 1 receptors [16].

Table 3: AT1 Receptor Binding Characteristics of Methyl Candesartan

ParameterMethyl Candesartan
Receptor TypeAngiotensin II Type 1 (AT1)
Binding ModeCompetitive antagonist
Key Binding ResiduesGln257, Thr287, Arg167
Dissociation RateSlow dissociation
Selectivity>10,000-fold for AT1 vs AT2
Antagonism TypeInsurmountable (predicted)
Radiotracer Applications[11C]methyl-candesartan for PET imaging

Structure-Activity Relationships at AT1 Receptors

The structure-activity relationships of methyl candesartan at angiotensin type 1 receptors provide critical insights into the molecular determinants of binding affinity and antagonistic activity [17] [20] [21]. The benzimidazole core structure serves as the essential scaffold for receptor recognition, with specific substitution patterns determining the pharmacological profile [20] [24].

The tetrazole ring represents a critical pharmacophoric element that functions as a carboxylate mimetic, forming essential ionic interactions with the positively charged Arg167 residue in the receptor [18] [21]. Structure-activity relationship studies have demonstrated that removal or modification of the tetrazole group significantly reduces binding affinity and antagonistic potency [20]. The tetrazole moiety in methyl candesartan maintains the same spatial orientation as in candesartan, preserving the critical salt bridge interaction that contributes to the insurmountable antagonism [18] [21].

The biphenyl substituent at the N1 position of the benzimidazole ring provides essential hydrophobic interactions and proper positioning within the receptor binding pocket [24]. The 2'-tetrazol-5-yl substitution on the biphenyl ring is specifically required for high-affinity binding, as this positioning allows optimal interaction with the receptor's binding site architecture [20] [24]. Modifications to the biphenyl system or alterations in the tetrazole positioning result in significant decreases in binding affinity [20].

The ethoxy group at position 2 of the benzimidazole ring contributes to binding affinity through favorable interactions with the receptor pocket [18] [24]. Studies have shown that the ethoxy substituent provides optimal binding characteristics compared to other alkoxy groups, suggesting specific size and electronic requirements for this position [20]. The presence of the ethoxy group also influences the overall molecular conformation, contributing to the proper orientation of other binding elements [24].

The methyl ester functionality in methyl candesartan represents a significant structural modification compared to the carboxylic acid group in candesartan [18] [21]. While the carboxylic acid in candesartan forms two hydrogen bonds with Gln257 and Thr287 residues, the methyl ester modification alters this interaction pattern [18]. However, the overall binding affinity is maintained, suggesting that the ester group can participate in alternative binding interactions or that the primary binding energy is derived from other molecular contacts [21].

Research using methylated derivatives has demonstrated that neutralization of acidic groups through esterification can convert insurmountable antagonists into surmountable antagonists [21]. However, methyl candesartan appears to retain its antagonistic properties, suggesting that the specific structural context and alternative binding interactions compensate for the loss of the carboxylic acid functionality [21]. The maintenance of the tetrazole-Arg167 salt bridge likely represents the primary determinant of the antagonistic profile [18] [21].

Comparative structure-activity relationship studies have revealed that the spatial arrangement of the pharmacophoric elements is critical for receptor recognition [17] [21]. The distance between the tetrazole ring and the benzimidazole core, the angle of the biphenyl substituent, and the orientation of the ethoxy group all contribute to the overall binding geometry [24]. Methyl candesartan maintains these critical spatial relationships, explaining its retained binding activity despite the ester modification [21].

The inverse agonist properties observed with many angiotensin receptor blockers are associated with the presence of specific structural features, particularly the carboxylate or carboxylate-mimetic groups [19] [21]. The relationship between structure and inverse agonism suggests that methyl candesartan may exhibit reduced inverse agonist activity compared to candesartan due to the ester modification, although specific functional studies would be required to confirm this prediction [21].

Table 4: Structure-Activity Relationships of Methyl Candesartan at AT1 Receptors

Structural FeatureEffect on AT1 BindingReceptor Interaction
Carboxyl group vs Methyl esterMethyl ester maintains binding affinityModified hydrogen bonding pattern
Tetrazole ringEssential for receptor interactionSalt bridge with Arg167
Biphenyl moietyCritical for binding orientationHydrophobic interactions
Ethoxy group at position 2Contributes to binding stabilityStabilizes receptor complex
Benzimidazole coreRequired structural frameworkCore binding scaffold
Methyl ester functionalityPreserves antagonist activityAltered pharmacokinetics

One-pot synthesis approaches have emerged as efficient methodologies for the preparation of methyl candesartan, offering significant advantages in terms of synthetic efficiency and industrial applicability. The development of these processes represents a major advancement in eliminating the need for intermediate isolation, thereby reducing overall process complexity and cost.

Trialkyltin Azide-Based One-Pot Synthesis

The most widely employed one-pot methodology involves the direct conversion of cyanobiphenyl benzimidazole intermediates to methyl candesartan using trialkyltin azides [1] [2]. This process utilizes the reaction between cyanobiphenyl benzimidazole (CBBI) and trialkyltin or triaryltin azides, with tributyltin azide being the preferred reagent due to its superior reactivity and selectivity. The reaction proceeds at temperatures ranging from 100 to 150°C in organic solvents such as o-xylene, toluene, dimethylformamide, or dimethylacetamide for 20-24 hours [2].

The process involves initial formation of candesartan ethylester, which undergoes in-situ hydrolysis with alkali followed by acid treatment to yield the final candesartan product [1]. Sodium hydroxide or potassium hydroxide serves as the hydrolysis agent at temperatures of 50-65°C, with the aqueous and organic layers subsequently separated. The aqueous layer is extracted with alcohols such as methanol or ethanol at 25-35°C, and the pH is adjusted to 4.5-5.5 using acetic acid [1].

Industrial Optimization

Recent industrial optimizations have focused on addressing safety concerns associated with organotin compounds while maintaining synthetic efficiency [2]. The process has been modified to eliminate distillation of reaction masses containing azides, which poses significant safety risks during scale-up operations. Instead, the hydrolysis step is carried out in-situ to obtain the final candesartan product directly, bypassing the isolation of potentially hazardous intermediates [2].

Alternative One-Pot Approaches

Alternative methodologies have been developed using trimethyltin azide systems [1]. In these processes, the cyano intermediate is reacted with trimethyltin azide in toluene under reflux conditions for extended periods (up to 96 hours). While this approach yields candesartan methylester in moderate yields (approximately 45%), it offers advantages in terms of reagent availability and handling safety [1].

Protection-Deprotection Strategies in Synthesis

Protection-deprotection strategies play a crucial role in the selective synthesis of methyl candesartan, particularly in managing the reactivity of multiple functional groups present in the molecule. These strategies ensure regioselective transformations while preventing undesired side reactions.

Tetrazole Protection Strategies

The tetrazole moiety in candesartan requires careful protection during various synthetic transformations, particularly during methylation reactions [3] [4]. Trityl (triphenylmethyl) protection has emerged as the method of choice for tetrazole functionalities. The protection is achieved through reaction with trityl chloride under basic conditions, forming a stable trityl-tetrazole derivative that remains inert during subsequent synthetic steps [3].

Deprotection of the trityl group is accomplished through acid hydrolysis, typically using hydrochloric acid at temperatures of 65°C [3]. Alternative deprotection conditions employ trifluoroacetic acid at slightly elevated temperatures, which provides more controlled reaction conditions suitable for sensitive intermediates [4]. The deprotection process has been optimized to prevent hydrolysis of other ester functionalities present in the molecule, particularly the ethoxy group in the benzimidazole moiety [4].

Amino Protection During Synthesis

The synthesis of key intermediates requires protection of amino functionalities to enable selective N-alkylation reactions [5] [6]. tert-Butoxycarbonyl (Boc) protection has been extensively employed for this purpose, providing excellent stability under basic alkylation conditions while allowing clean deprotection under mild acidic conditions [6].

The Boc protection strategy has been particularly valuable in the synthesis of methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate, a key intermediate of candesartan [5]. The protection enables selective introduction of the (2'-cyanobiphenyl-4-yl)methyl side chain through N-alkylation while maintaining the integrity of the amino functionality [5].

N-Nitro Protection Strategy

An innovative protection approach involves the use of N-nitro groups as temporary protecting functionality during synthetic transformations [5]. This methodology introduces the 3-nitro group through acid-catalyzed rearrangement of the corresponding methyl N-nitroanthranilate. The N-nitro functionality serves dual purposes: it acts as a protecting group during alkylation reactions and is subsequently removed through catalytic reduction to afford the required amino functionality [5].

The N-nitro protection strategy offers significant advantages in terms of synthetic efficiency, as both the protection and deprotection steps can be accomplished under mild conditions compatible with other functional groups in the molecule [5].

Alkylation and Esterification Reaction Pathways

Alkylation and esterification reactions represent critical transformations in the synthesis of methyl candesartan, requiring careful optimization to achieve high yields and selectivity.

N-Alkylation Methodologies

N-alkylation reactions constitute a fundamental step in candesartan synthesis, involving the introduction of the (2'-cyanobiphenyl-4-yl)methyl side chain [5] [6]. The most efficient procedure employs methyl N,3-dinitroanthranilate as the starting material, which undergoes N-alkylation with 4'-bromomethyl-biphenyl-2-nitrile under basic conditions [5].

The alkylation reaction proceeds through nucleophilic substitution mechanisms, with the nitrogen atom of the anthranilate derivative attacking the benzylic carbon of the bromomethyl reagent [6]. Optimal conditions typically involve the use of potassium carbonate as base in polar aprotic solvents, providing both adequate solubility for the reactants and sufficient basicity to promote the alkylation reaction [6].

Direct Esterification Approaches

Direct esterification methodologies have been developed for the conversion of candesartan acid to its various ester derivatives [7]. These processes typically employ alcohol nucleophiles in the presence of coupling agents or under acidic conditions. For methyl ester formation, methanol is used in conjunction with acid catalysts, providing efficient conversion under mild conditions [7].

Alternative esterification strategies utilize longer-chain alcohols such as hexanol or butanol in the presence of potassium carbonate in acetone [7]. These reactions proceed through nucleophilic acyl substitution mechanisms and achieve yields of 75-80% under optimized conditions [7].

Cyclohexyl Carbonate Esterification

A specialized esterification methodology involves the formation of cyclohexyl carbonate esters, which serve as prodrug derivatives of candesartan [8]. This transformation employs 1-chloroethyl cyclohexyl carbonate as the esterifying agent in dimethylacetamide (DMA) under basic conditions [8]. The reaction proceeds through nucleophilic substitution at the chloroethyl carbon, forming the desired carbonate ester linkage [8].

The cyclohexyl carbonate esterification has been optimized for industrial applications, with particular attention to minimizing the formation of unwanted impurities such as tetrahydropyranyl derivatives [8]. Process control measures include careful purification of starting materials and optimization of reaction conditions to prevent side product formation [8].

Recent Advances in Synthetic Efficiency

Recent developments in candesartan synthesis have focused on improving synthetic efficiency through the implementation of green chemistry principles, process intensification, and the elimination of hazardous reagents.

Organotin-Free Methodologies

Significant advances have been made in developing organotin-free synthetic routes for candesartan preparation [9]. These methodologies address environmental and safety concerns associated with traditional organotin-based processes while maintaining high synthetic efficiency. Alternative approaches employ azide chemistry without the use of organotin compounds, utilizing phase transfer catalysis and optimized reaction conditions to achieve comparable yields [9].

The new processes provide high yield on industrial scale without using hazardous organotin compounds while omitting purification of intermediates by column chromatography [9]. These methodologies represent a significant advancement in terms of environmental sustainability and process safety [9].

Mild Hydrogenation Conditions

Advanced hydrogenation protocols have been developed that operate under exceptionally mild conditions, typically at temperatures between 0-40°C [9]. These conditions enable the selective reduction of nitro groups while preserving other sensitive functionalities in the molecule. The mild conditions also contribute to improved product purity by minimizing side reactions and degradation processes [9].

Phase Transfer Catalysis Applications

Phase transfer catalysis has emerged as a powerful tool for enhancing the efficiency of candesartan synthesis [10]. This approach enables reactions between reagents in different phases, significantly improving reaction rates and yields while reducing the need for expensive organic solvents [10]. The methodology has been particularly effective in azidation reactions, where aqueous azide solutions can be efficiently coupled with organic substrates [10].

The phase transfer catalysis approach offers significant environmental advantages by reducing solvent consumption and eliminating the generation of ammonia nitrogen wastewater that is characteristic of traditional synthetic approaches [10].

Continuous Flow Synthesis

Continuous flow synthesis technologies have been applied to candesartan preparation, offering enhanced process control and improved safety profiles [10]. These systems enable precise control of reaction parameters such as temperature, residence time, and mixing, leading to improved yields and reduced formation of impurities [10].

Crystallization and Purification Techniques

The final steps in methyl candesartan synthesis involve sophisticated crystallization and purification methodologies designed to achieve pharmaceutical-grade purity levels while controlling polymorphic forms and particle size distribution.

Antisolvent Crystallization

Antisolvent crystallization has been identified as a highly effective technique for obtaining specific polymorphic forms of candesartan [11] [12]. This methodology involves dissolving candesartan in a primary solvent followed by the controlled addition of an antisolvent to induce crystallization. The most successful solvent systems employ acetone as the primary solvent with cyclohexane as the antisolvent [12].

The crystallization process exhibits complex nucleation behavior, with research revealing a self-induced nucleation mechanism involving prenucleation clusters [11]. These amorphous prenucleation clusters act as nucleation inducers at low agitation levels, promoting crystallization, while at high stirring rates they dissolve entirely before crystal nucleation occurs [11]. This understanding has enabled optimization of mixing conditions to achieve consistent crystallization outcomes [11].

Polymorphic Form Control

Sophisticated methodologies have been developed for controlling the polymorphic form of candesartan during crystallization [12]. Form I crystals can be obtained through dissolution of amorphous material in solvents such as isopropanol followed by controlled cooling from 50-70°C to 25°C [12]. Alternative approaches involve slurry conversion processes where amorphous candesartan is suspended in isopropyl acetate at 20-30°C for approximately 12 hours to achieve conversion to Form I [12].

Form II crystals require different crystallization conditions, typically involving dissolution in ketone solvents followed by precipitation with hydrocarbon antisolvents [12]. The process can be enhanced through seeding with Form II crystals to promote selective nucleation [12].

Lyophilization Techniques

Lyophilization (freeze-drying) has emerged as a sophisticated purification technique for obtaining amorphous candesartan with pharmaceutical-grade purity [12]. The process involves dissolving candesartan in water-miscible co-solvents with appropriate volatility characteristics, followed by freezing and sublimation under vacuum conditions [12].

Suitable solvent systems for lyophilization include water-miscible alcohols (isopropanol, n-propanol, butanol), ketones (acetone), tetrahydrofuran, dioxane, and acetonitrile [12]. The technique produces fine particles with controlled size distribution suitable for direct pharmaceutical formulation without additional processing [12].

Column Chromatography Purification

Advanced column chromatography methodologies have been developed for the purification of candesartan, employing both normal and reverse-phase conditions as well as supercritical chromatography [12]. Normal phase systems utilize unmodified silica, amino-modified silica, or cyano-modified silica as stationary phases with alcohol or acetonitrile-based mobile phases [12].

Reverse-phase chromatography employs C8, C12, or C18 stationary phases with buffer-acetonitrile mobile phase systems [12]. Supercritical chromatography utilizes silica-based stationary phases with alcohol-carbon dioxide mobile phases, offering enhanced separation efficiency and reduced solvent consumption [12].

XLogP3

4.4

Appearance

Powder

UNII

NG25Z8EW4V

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

139481-69-9

Wikipedia

Methyl candesartan

Dates

Last modified: 08-15-2023

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